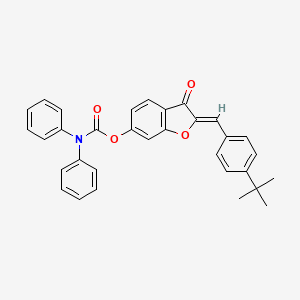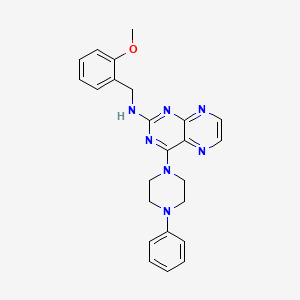
2-Imino-3,6-diphenyl-1,3-thiazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-3,6-diphenyl-1,3-thiazinan-4-one is a heterocyclic compound that has garnered significant interest due to its potential biological and pharmacological activities. This compound features a six-membered ring containing sulfur and nitrogen atoms, which are crucial for its reactivity and interaction with biological targets .
Preparation Methods
The synthesis of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one typically involves the reaction of N,N′-disubstituted thioureas with acryloyl chloride. This process is promoted by an electrogenerated base, such as acetonitrile, which facilitates the formation of the desired product with high yield and efficiency . The reaction conditions often include the use of organic aprotic solvents like dimethyl sulfoxide, dimethylformamide, and acetonitrile .
Industrial production methods for this compound are not extensively documented, but the principles of organic electrochemistry and the use of strong basic species generated through electrolysis are likely to be employed .
Chemical Reactions Analysis
2-Imino-3,6-diphenyl-1,3-thiazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Imino-3,6-diphenyl-1,3-thiazinan-4-one involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that the compound can bind to the CB1 cannabinoid receptor and 11 βHSD1, influencing their activity . These interactions are mediated by the compound’s ability to form stable complexes with these proteins, affecting their function and downstream signaling pathways .
Comparison with Similar Compounds
2-Imino-3,6-diphenyl-1,3-thiazinan-4-one can be compared to other heterocyclic compounds containing sulfur and nitrogen atoms, such as:
Thioxopyrimidinones: Known for their antiallergic and anticancer activities.
Dihydropyrimidinones: Widely used in pharmaceuticals for their antibacterial, antifungal, antiviral, antimalarial, anticancer, and antihypertensive properties.
Imino-1,3-thiazolines: Another class of compounds with significant biological activity.
The uniqueness of this compound lies in its specific structure and the resulting biological interactions, which differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H14N2OS |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-imino-3,6-diphenyl-1,3-thiazinan-4-one |
InChI |
InChI=1S/C16H14N2OS/c17-16-18(13-9-5-2-6-10-13)15(19)11-14(20-16)12-7-3-1-4-8-12/h1-10,14,17H,11H2 |
InChI Key |
KGBDNUWSTHVCEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=N)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-bromophenyl)(1,3-thiazol-2-yl)]cyclopropylcarboxamide](/img/structure/B12198645.png)
![6-chloro-N-[1-(furan-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12198667.png)


![(3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(5H,6aH)-tetraone](/img/structure/B12198688.png)
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B12198691.png)
![N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B12198704.png)
![2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12198705.png)

![(5Z)-5-(3-chlorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12198714.png)

![(5Z)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12198722.png)
![2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate](/img/structure/B12198729.png)
![(2Z)-2-(2,4-dichlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12198730.png)
